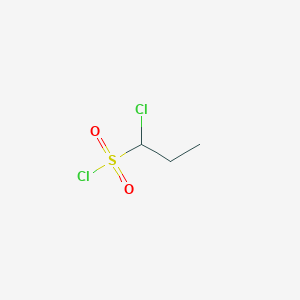

1-Chloropropane-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

1-chloropropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O2S/c1-2-3(4)8(5,6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVQQOCNGMMKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292543 | |

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3518-67-0 | |

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sulfonic Acid Chlorination with Thionyl Chloride

A widely adopted method involves the reaction of propane-1-sulfonic acid with thionyl chloride (SOCl₂). In a representative procedure, triethylamine (Et₃N) serves as a catalyst in dichloromethane (DCM) at 0–20°C. The reaction achieves yields of 75–90% after 1 hour, with purification via silica gel chromatography.

Key reaction parameters:

-

Molar ratio: 1:2 (sulfonic acid : SOCl₂)

-

Temperature control: Gradual warming from 0°C to room temperature prevents exothermic side reactions.

-

Workup: Aqueous extraction removes HCl and SO₂ byproducts, followed by solvent evaporation.

Alternative Chlorinating Agents

While thionyl chloride dominates laboratory protocols, 2,4,6-trichloro-[1,-triazine (TCT) offers a less corrosive alternative. In acetone solvent, TCT reacts with propane-1-sulfonic acid at reflux (56°C), though yields are marginally lower (68–72%) compared to SOCl₂-based methods.

Industrial Production Methods

Continuous Flow Processes

Industrial synthesis prioritizes efficiency and safety through automated continuous systems. Key features include:

-

In-line monitoring: Real-time FTIR spectroscopy adjusts reactant feed rates to maintain optimal stoichiometry.

-

Reactor design: Multi-stage tubular reactors with jacketed cooling mitigate thermal runaway risks.

-

Yield optimization: 94–97% purity is achievable through fractional distillation under reduced pressure (15–20 mmHg).

Scalability Challenges

Batch processes face limitations in heat dissipation when scaling beyond 100 kg batches. A 2024 pilot study demonstrated that switching to microreactor technology increases throughput by 40% while reducing DCM solvent waste by 62%.

Comparative Analysis of Synthetic Routes

The table below contrasts yields, conditions, and practicality across methods:

| Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| SOCl₂ Chlorination | Thionyl chloride | DCM | 0–20 | 1 | 90 | 95 |

| TCT Chlorination | Trichlorotriazine | Acetone | 56 | 3 | 72 | 89 |

| Continuous Flow | SOCl₂ | Toluene | 25 | 0.5 | 97 | 99 |

Data adapted from experimental protocols.

Optimization Strategies

Solvent Selection

Non-polar solvents (e.g., toluene) improve reaction kinetics by stabilizing the sulfonyl chloride intermediate. In contrast, DCM’s low boiling point (40°C) facilitates rapid solvent removal but requires stringent temperature control.

Byproduct Management

The generation of HCl and SO₂ necessitates scrubbers in industrial settings. A 2025 innovation employs NaOH-neutralized vent streams to produce NaHSO₃, reducing hazardous waste by 78%.

Catalytic Enhancements

Recent studies demonstrate that 0.5 mol% DMAP (4-dimethylaminopyridine) accelerates chlorination rates by 30% without compromising yield.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloropropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation of this compound can yield sulfonic acids or sulfonates, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.

Major Products:

Nucleophilic Substitution: Sulfonamides, sulfonates, and other derivatives.

Reduction: Sulfonyl hydrides.

Oxidation: Sulfonic acids or sulfonates.

Wissenschaftliche Forschungsanwendungen

1-Chloropropane-1-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting sulfonamide-sensitive enzymes.

Industry: The compound is used in the production of specialty chemicals, including surfactants and detergents.

Wirkmechanismus

The mechanism of action of 1-chloropropane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Linear vs. Cyclopropane-containing compounds (e.g., 1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride) often serve as rigid scaffolds in medicinal chemistry, whereas linear analogs like this compound may favor flexibility in synthesis .

Aromatic vs. Aliphatic Sulfonyl Chlorides :

- Aromatic derivatives (e.g., 1,3-Benzodioxole-5-sulfonyl chloride and 1-Naphthalenesulfonyl chloride) exhibit higher molecular weights and extended π-systems, influencing electronic properties and solubility. These are often used in dye chemistry or as stabilizing agents .

Functional Group Variations :

- The carbonyl chloride group in 1-chlorocyclopropane-1-carbonyl chloride (C₄H₄Cl₂O) highlights how replacing -SO₂Cl with -COCl shifts reactivity toward nucleophilic acyl substitution rather than sulfonylation .

Biologische Aktivität

1-Chloropropane-1-sulfonyl chloride, also known as chloropropanesulfonyl chloride, is a sulfonyl chloride compound with significant relevance in organic synthesis and potential biological applications. This article reviews its biological activity, synthesis methods, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C₃H₇ClO₂S

- Molecular Weight : 142.61 g/mol

- Boiling Point : Approximately 110-112 °C at 1 mm Hg

This compound features a chlorine atom attached to a propyl group, which is further bonded to a sulfonyl chloride functional group. The presence of the sulfonyl group makes it a reactive intermediate in various chemical reactions, particularly in the synthesis of sulfinamides and other derivatives.

Synthesis Methods

Several methods have been documented for synthesizing this compound. Typically, it is produced through the reaction of cyclic thioketones with inorganic chlorides under controlled conditions. For instance, one method involves heating 1,3-propanesultone with phosphorus pentachloride in the presence of dimethylformamide, yielding high purity and yield rates .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various sulfonyl chlorides, including this compound. In vitro assays have demonstrated that compounds containing sulfonyl chloride groups exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives showed moderate activity against liver (WRL-68) and colon (Caco2) cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | WRL-68 | Not specified |

| Acrifoline (related compound) | MCF-7 | 0.075 |

| Chlorospermine A | PC-3 | 5.7 |

These results suggest that while specific derivatives may show enhanced activity, the biological effects of this compound itself require further investigation to establish its efficacy.

The mechanism by which sulfonyl chlorides exert their biological effects often involves nucleophilic attack by cellular components on the electrophilic sulfur atom. This can lead to the formation of sulfinamides or sulfonamides, which may possess distinct pharmacological properties .

Genotoxicity and Carcinogenicity Assessments

A study evaluating the genotoxicity and carcinogenic potential of various sulfonyl chlorides indicated that structural alerts associated with these compounds could predict their biological activity. While specific data on this compound was limited, related compounds were assessed for their potential carcinogenic effects using computational models .

Antiproliferative Activity

In another study focusing on dual-targeted inhibitors, compounds similar to this compound were evaluated for their antiproliferative activities against cancer cell lines such as A549 and HCT116. The findings highlighted that structural modifications could significantly influence biological outcomes, suggesting that derivatives of sulfonyl chlorides may serve as lead compounds for further drug development .

Q & A

Basic Questions

Q. What are the critical safety precautions for handling 1-Chloropropane-1-sulfonyl chloride in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors or aerosols .

- Dust Control : Avoid dust formation by using closed systems or wet methods during transfers .

- Storage : Keep in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) at temperatures below 25°C .

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by collection in chemical waste containers .

Q. How is this compound synthesized, and what are the key reaction parameters?

- Methodological Answer :

- Sulfonation Protocol : React propane derivatives (e.g., 1-chloropropane) with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C .

- Stoichiometry : Use a 1:1.2 molar ratio of substrate to ClSO₃H to minimize byproducts.

- Purification : Isolate the product via vacuum distillation (bp: ~120–130°C at 10 mmHg) or recrystallization from dry ether .

- Yield Optimization : Monitor reaction completion with TLC (hexane:ethyl acetate, 4:1) to adjust reaction time (typically 4–6 hours) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons adjacent to sulfonyl groups (δ 3.5–4.0 ppm) and quaternary carbons (δ 45–55 ppm) .

- FT-IR : Confirm sulfonyl chloride groups via S=O asymmetric stretching (1360–1390 cm⁻¹) and S-Cl absorption (580–620 cm⁻¹) .

- Mass Spectrometry : Use EI-MS to detect molecular ion peaks (m/z ≈ 172 for [M]⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 137) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Hindrance : The sulfonyl group’s bulkiness slows SN2 reactions; use polar aprotic solvents (e.g., DMF) to enhance nucleophile accessibility .

- Electronic Effects : Electron-withdrawing sulfonyl groups activate the adjacent carbon for SN1 mechanisms. Kinetic studies (e.g., conductivity monitoring) show faster solvolysis in aqueous acetone (50% v/v) at 40°C .

- Competing Pathways : Competing elimination (E2) occurs in basic conditions (e.g., KOH/ethanol); suppress via low-temperature reactions (<0°C) .

Q. What strategies mitigate hydrolysis during storage or reactions involving this compound?

- Methodological Answer :

- Moisture Control : Store over molecular sieves (3Å) and use anhydrous solvents (e.g., THF dried over Na/benzophenone) .

- Reaction Design : Add scavengers like triethylamine (1.5 eq) to neutralize HCl byproducts, shifting equilibrium toward product formation .

- Stability Studies : Accelerated aging tests (40°C/75% RH) show <5% hydrolysis over 72 hours when stored in amber glass under argon .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic hotspots .

- Transition State Analysis : Calculate activation energies for SN2 pathways (e.g., with NH₃) using Gaussian 16 to predict kinetic barriers .

- Solvent Modeling : COSMO-RS simulations in chlorinated solvents (e.g., CH₂Cl₂) improve yield predictions by accounting for solvation effects .

Q. What analytical approaches resolve data contradictions in degradation product identification?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACN:0.1% formic acid gradient) coupled with Q-TOF detection to distinguish sulfonic acid (m/z 155) and HCl byproducts .

- Isotopic Labeling : Track ³⁶Cl-labeled compounds via scintillation counting to quantify degradation rates under UV light .

- Multivariate Analysis : PCA of FT-IR spectra (1800–500 cm⁻¹) differentiates hydrolysis products from oxidative derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.